

Discovery and Synthesis of VO-Ohpic Trihydrate: A Technical Guide

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Compound of Interest		
Compound Name:	VO-Ohpic trihydrate	
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Abstract

VO-Ohpic trihydrate has emerged as a significant small molecule inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). Its discovery has opened new avenues for research into the PI3K/Akt signaling pathway and its therapeutic potential in various diseases, including cancer and diabetes. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of **VO-Ohpic trihydrate**, along with detailed experimental protocols and a summary of its biological activity.

Discovery and Characterization

VO-Ohpic trihydrate, a vanadyl complex with hydroxypicolinic acid, was first described by Rosivatz et al. in 2006 as a potent and specific inhibitor of PTEN.[1] The design of this inhibitor was based on exploiting the wider active site cleft of PTEN compared to other cysteine-based phosphatases, allowing for the accommodation of vanadate scaffolds complexed with organic ligands.[1]

Chemical Properties:



Property	Value	Reference
Molecular Formula	C12H16N2O11V	[2]
Molecular Weight	415.20 g/mol	[2]
CAS Number	476310-60-8	[2]
Appearance	Crystalline solid	-
Solubility	Soluble in DMSO	-

Inhibitory Activity:

Parameter	Value	Reference
IC ₅₀ (PTEN)	35 nM	[3]

Synthesis of VO-Ohpic Trihydrate

While the seminal paper by Rosivatz et al. outlines the design and discovery of VO-Ohpic, a detailed, step-by-step synthesis protocol is not publicly available in the reviewed literature. The synthesis is described as the complexation of a vanadyl scaffold with hydroxypicolinic acid.[1] For researchers requiring the compound, it is commercially available from various suppliers.

General synthesis procedures for similar oxovanadium(IV) complexes often involve the reaction of a vanadyl salt, such as vanadyl sulfate, with the desired ligand in a suitable solvent, followed by purification.[4][5]

Experimental Protocols In Vitro PTEN Inhibition Assay

This protocol is adapted from the methodologies used in the characterization of VO-Ohpic.[3]

Materials:

Recombinant PTEN enzyme



VO-Ohpic trihydrate

- Phosphatidylinositol (3,4,5)-trisphosphate (PIP₃) substrate
- Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 10 mM DTT)
- Malachite green reagent for phosphate detection

Procedure:

- Prepare a stock solution of VO-Ohpic trihydrate in DMSO.
- Serially dilute the VO-Ohpic stock solution to obtain a range of concentrations.
- In a microplate, add the recombinant PTEN enzyme to the assay buffer.
- Add the different concentrations of VO-Ohpic or vehicle control (DMSO) to the wells
 containing the enzyme and incubate for a pre-determined time (e.g., 10-15 minutes) at room
 temperature.
- Initiate the phosphatase reaction by adding the PIP3 substrate to each well.
- Incubate the reaction for a specific time at 37°C.
- Stop the reaction and measure the amount of free phosphate released using the malachite green reagent.
- Calculate the percentage of PTEN inhibition for each concentration of VO-Ohpic and determine the IC₅₀ value.

Cellular Assay for PI3K/Akt Pathway Activation

This protocol is a general guideline based on the observed effects of VO-Ohpic on downstream signaling.[3]

Materials:

Cell line of interest (e.g., NIH 3T3 or cancer cell lines)



- VO-Ohpic trihydrate
- Cell culture medium and supplements
- Lysis buffer
- Antibodies for Western blotting (e.g., anti-p-Akt, anti-Akt, anti-PTEN)

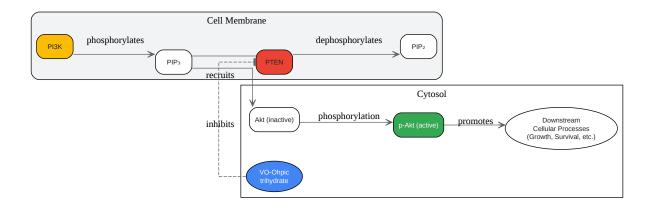
Procedure:

- Culture the cells to the desired confluency.
- Treat the cells with various concentrations of VO-Ohpic trihydrate or vehicle control for a specified duration.
- Lyse the cells and collect the protein extracts.
- Determine the protein concentration of each lysate.
- Perform Western blot analysis to detect the levels of phosphorylated Akt (p-Akt) and total Akt.
- Normalize the p-Akt levels to total Akt to determine the effect of VO-Ohpic on Akt phosphorylation.

Signaling Pathway

VO-Ohpic trihydrate inhibits PTEN, a phosphatase that negatively regulates the PI3K/Akt signaling pathway. By inhibiting PTEN, VO-Ohpic leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP₃) at the cell membrane. This, in turn, promotes the phosphorylation and activation of Akt, a key downstream effector of the pathway, which regulates various cellular processes including cell growth, proliferation, survival, and metabolism.





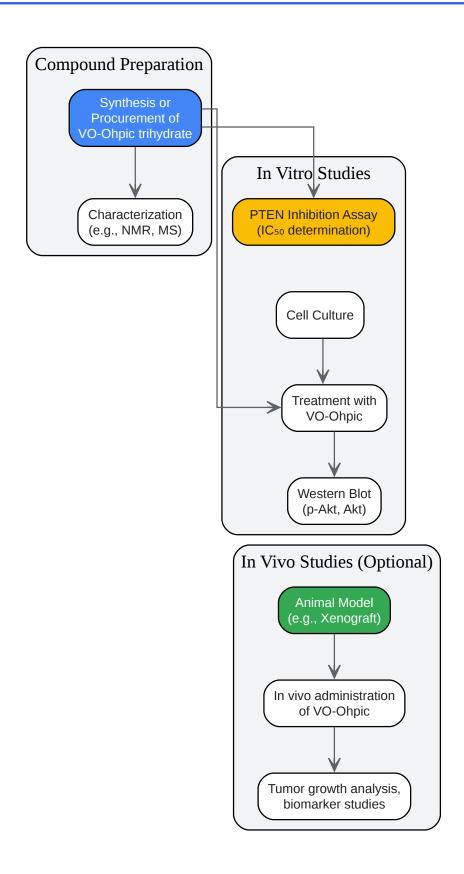
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Caption: Signaling pathway affected by **VO-Ohpic trihydrate**.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of **VO-Ohpic trihydrate**.





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